2-(2,5-Dichlorophenyl)oxirane
Overview
Description
2-(2,5-Dichlorophenyl)oxirane is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a liquid at room temperature and is primarily used in research settings . This compound is part of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dichlorophenyl)oxirane can be synthesized through several methods. One common method involves the reaction of 2,5-dichlorophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction typically proceeds at room temperature and yields the oxirane ring through an epoxidation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Major Products
Nucleophilic Substitution: β-substituted alcohols.
Oxidation: Diols and other oxidized derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-(2,5-Dichlorophenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)oxirane primarily involves its high reactivity due to the strained oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved include interactions with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of β-substituted alcohols and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)oxirane
- 2-(3,4-Dichlorophenyl)oxirane
- 2-(2,6-Dichlorophenyl)oxirane
Uniqueness
2-(2,5-Dichlorophenyl)oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes . Compared to other dichlorophenyl oxiranes, the 2,5-substitution pattern may result in different steric and electronic effects, leading to variations in reaction outcomes and product distributions .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBOOEJUTPHCNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-27-9 | |
Record name | 2-(2,5-dichlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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